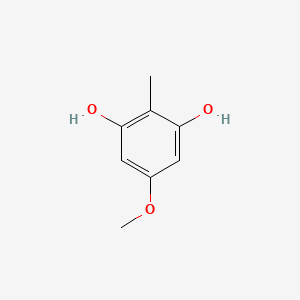

5-Methoxy-2-methylbenzene-1,3-diol

説明

5-Methoxy-2-methylbenzene-1,3-diol (CAS No. 6307-89-7) is a di-substituted resorcinol derivative featuring a methoxy group at position 5 and a methyl group at position 2 on the benzene ring. Its molecular formula is C₈H₁₀O₃, with a molecular weight of 154.16 g/mol . This compound is structurally characterized by two hydroxyl groups at positions 1 and 3, which confer reactivity in metal-catalyzed C–H bond functionalization reactions, similar to other N,O-bidentate directing groups .

特性

CAS番号 |

6307-89-7 |

|---|---|

分子式 |

C8H10O3 |

分子量 |

154.16 g/mol |

IUPAC名 |

5-methoxy-2-methylbenzene-1,3-diol |

InChI |

InChI=1S/C8H10O3/c1-5-7(9)3-6(11-2)4-8(5)10/h3-4,9-10H,1-2H3 |

InChIキー |

YPIDZFLQKNEKRA-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1O)OC)O |

正規SMILES |

CC1=C(C=C(C=C1O)OC)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Alkyl-Substituted Benzene-1,3-diols

Key Differences :

- Solubility and Reactivity: Longer alkyl chains (e.g., pentyl, hexyl) enhance lipid solubility, making these compounds suitable for cannabinoid biosynthesis .

- Synthetic Routes : Alkyl-substituted derivatives are synthesized via Wittig reactions followed by hydrogenation and deprotection , whereas methoxy/methyl-substituted analogs may require selective protection/deprotection steps to preserve hydroxyl groups.

Amino-Substituted Benzene-1,3-diols

Key Differences :

- Reactivity: Amino groups introduce nucleophilic sites, enabling coupling reactions absent in 5-methoxy-2-methylbenzene-1,3-diol .

- Analytical Challenges: Isomeric amino derivatives (e.g., 2-amino vs. 5-amino) are difficult to distinguish via standard mass spectrometry .

Methoxy-Substituted Benzene-1,3-diols

Key Differences :

- Commercial Availability : 5-Methoxybenzene-1,3-diol (without methyl) is commercially available, whereas 5-methoxy-2-methyl variants are less commonly referenced .

Prenylated and Stilbene Derivatives

Key Differences :

- Biological Activity: Prenylated derivatives (e.g., CBGV) target cannabinoid receptors, while styryl derivatives (e.g., IPS) exhibit antimicrobial effects .

- Synthesis Complexity : Prenylation requires geraniol coupling under acidic conditions, contrasting with the simpler alkylation of 5-methoxy-2-methylbenzene-1,3-diol .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) | Key Applications |

|---|---|---|---|---|

| 5-Methoxy-2-methylbenzene-1,3-diol | C₈H₁₀O₃ | 154.16 | 1.2 | Organic synthesis |

| 5-Pentylbenzene-1,3-diol (Olivetol) | C₁₁H₁₆O₂ | 180.24 | 3.8 | Cannabinoid precursor |

| 5-Methoxybenzene-1,3-diol | C₇H₈O₃ | 140.14 | 0.9 | Pharmaceutical intermediate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。